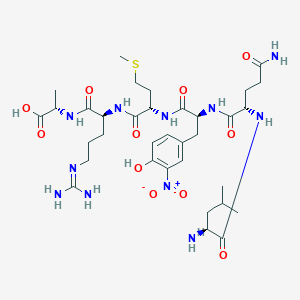![molecular formula C16H27BrTe B12569396 Dibutyl[(4-methylphenyl)methyl]tellanium bromide CAS No. 189394-78-3](/img/structure/B12569396.png)
Dibutyl[(4-methylphenyl)methyl]tellanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl[(4-methylphenyl)methyl]tellanium bromide is an organotellurium compound that features a tellurium atom bonded to a dibutyl group and a 4-methylphenylmethyl group, with a bromide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[(4-methylphenyl)methyl]tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 4-methylbenzyl bromide in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:
(C4H9)2TeCl2+C8H9Br→(C4H9)2TeC8H9Br+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of organotellurium compounds. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl[(4-methylphenyl)methyl]tellanium bromide can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form tellurium-containing radicals or lower oxidation state species.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or phosphines can replace the bromide ion.
Major Products
Oxidation: Oxidized tellurium species.
Reduction: Tellurium radicals or lower oxidation state tellurium compounds.
Substitution: New organotellurium compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Dibutyl[(4-methylphenyl)methyl]tellanium bromide has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Dibutyl[(4-methylphenyl)methyl]tellanium bromide involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltellurium dichloride
- Dibutyl[(4-methylphenyl)methyl]tellurium iodide
- Dibutyl[(4-methylphenyl)methyl]tellurium fluoride
Uniqueness
Dibutyl[(4-methylphenyl)methyl]tellanium bromide is unique due to the presence of the bromide ion, which can be easily substituted with other nucleophiles, allowing for the synthesis of a wide range of organotellurium compounds. Additionally, the 4-methylphenylmethyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Eigenschaften
CAS-Nummer |
189394-78-3 |
|---|---|
Molekularformel |
C16H27BrTe |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
dibutyl-[(4-methylphenyl)methyl]tellanium;bromide |
InChI |
InChI=1S/C16H27Te.BrH/c1-4-6-12-17(13-7-5-2)14-16-10-8-15(3)9-11-16;/h8-11H,4-7,12-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VTHAUWIFPFTYFI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Te+](CCCC)CC1=CC=C(C=C1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)
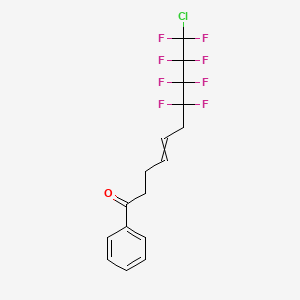
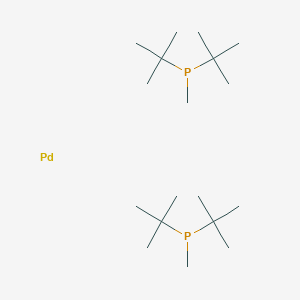
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

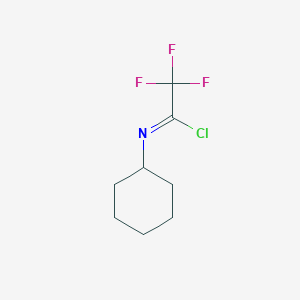
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
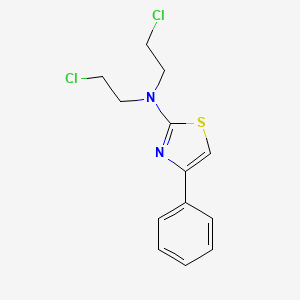
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
